molecular formula C8H11N5O B15214339 7-butoxy-2H-triazolo[4,5-d]pyrimidine CAS No. 92333-32-9

7-butoxy-2H-triazolo[4,5-d]pyrimidine

Cat. No.: B15214339
CAS No.: 92333-32-9
M. Wt: 193.21 g/mol
InChI Key: BWEUMQHIWPXOMS-UHFFFAOYSA-N
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Description

7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a butoxy group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of the butoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

CAS No.

92333-32-9

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

7-butoxy-2H-triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C8H11N5O/c1-2-3-4-14-8-6-7(9-5-10-8)12-13-11-6/h5H,2-4H2,1H3,(H,9,10,11,12,13)

InChI Key

BWEUMQHIWPXOMS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=NC2=NNN=C21

Origin of Product

United States

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